Avarofloxacin hydrochloride
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Overview
Description
Acorafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acorafloxacin hydrochloride involves multiple steps, starting from the preparation of the quinolone core structure. The key steps include:
Formation of the quinolone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of fluorine atoms at specific positions on the quinolone ring.
Substitution reactions: Addition of various functional groups to enhance antibacterial activity.
Industrial Production Methods
Industrial production of acorafloxacin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acorafloxacin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Replacement of functional groups to modify activity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of acorafloxacin hydrochloride with modified antibacterial properties .
Scientific Research Applications
Acorafloxacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Acorafloxacin hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the supercoiled structure of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, acorafloxacin hydrochloride prevents bacterial DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acorafloxacin hydrochloride include other fluoroquinolones such as:
Uniqueness
Acorafloxacin hydrochloride is unique due to its specific molecular structure, which provides enhanced activity against a broad range of bacterial pathogens. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against bacteria that have developed resistance to other antibiotics .
Properties
CAS No. |
1001162-01-1 |
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Molecular Formula |
C21H24ClF2N3O4 |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+; |
InChI Key |
RDXCNSOGHLLWDV-YFMOEUEHSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acorafloxacin HCl; Acorafloxacin hydrochloride; JNJ-Q2 hydrochloride; JNJ-Q2 HCl; JNJ-32729463; JNJ 32729463; JNJ32729463; JNJ-Q2; Acorafloxacin; Avarofloxacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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